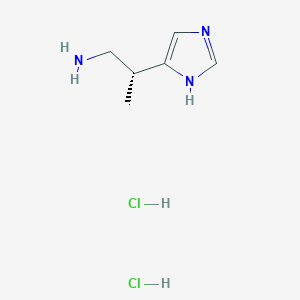
(R)(-)-alpha-Methylhistamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®(-)-alpha-Methylhistamine dihydrochloride is a chemical compound known for its role as a selective agonist for histamine H3 receptors. This compound is often used in scientific research to study the physiological and pharmacological effects of histamine receptors, particularly in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®(-)-alpha-Methylhistamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with histamine, a naturally occurring biogenic amine.
Methylation: The alpha position of histamine is methylated using a suitable methylating agent under controlled conditions.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®(-)-alpha-Methylhistamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large-scale methylation of histamine.
Enantiomeric Resolution: Industrial resolution techniques to separate the ®-enantiomer.
Purification: Purification steps to ensure high purity of the final product.
Salt Formation: Conversion to dihydrochloride salt for stability and ease of handling.
Análisis De Reacciones Químicas
Types of Reactions
®(-)-alpha-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Primary amine derivatives.
Substitution Products: Various substituted histamine derivatives.
Aplicaciones Científicas De Investigación
®(-)-alpha-Methylhistamine dihydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.
Biology: Helps in understanding the role of histamine receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of pharmaceuticals targeting histamine receptors.
Mecanismo De Acción
®(-)-alpha-Methylhistamine dihydrochloride exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the release of histamine and other neurotransmitters, modulating various physiological processes. The molecular targets include histamine H3 receptors located in the central nervous system, affecting pathways involved in wakefulness, appetite, and cognition.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- ®-(-)-3-Piperidinamine dihydrochloride
Uniqueness
®(-)-alpha-Methylhistamine dihydrochloride is unique due to its high selectivity for histamine H3 receptors, making it a valuable tool in research focused on these receptors. Its ability to modulate neurotransmitter release sets it apart from other histamine analogs.
Propiedades
Fórmula molecular |
C6H13Cl2N3 |
|---|---|
Peso molecular |
198.09 g/mol |
Nombre IUPAC |
(2R)-2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
Clave InChI |
WYTFQBBWJOPBCK-ZJIMSODOSA-N |
SMILES isomérico |
C[C@H](CN)C1=CN=CN1.Cl.Cl |
SMILES canónico |
CC(CN)C1=CN=CN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
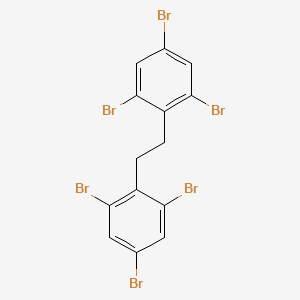
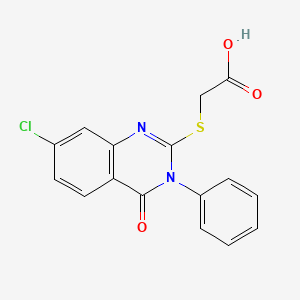

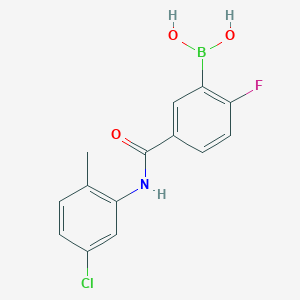
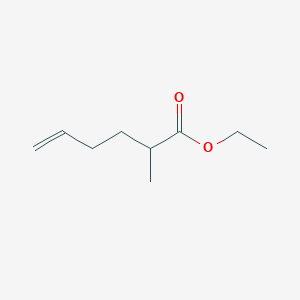
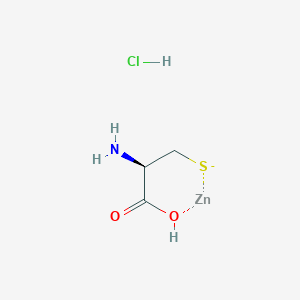
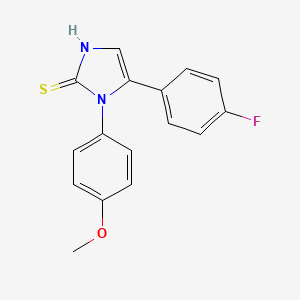

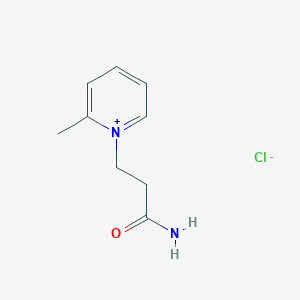
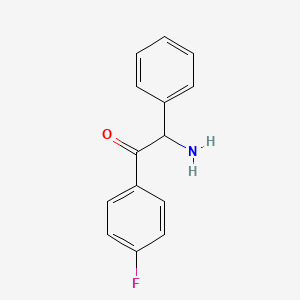
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
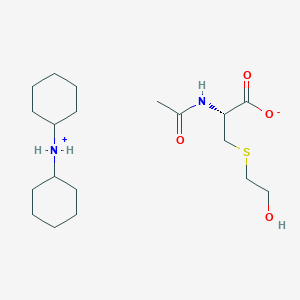
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
